2-Fluoro-5-(tributylstannyl)pyrimidine

Nucleophilic aromatic substitution SNAr kinetics fluoropyrimidine reactivity

2-Fluoro-5-(tributylstannyl)pyrimidine (CAS 1029654-38-3) is a fluorinated organotin heterocycle belonging to the stannylpyrimidine class, with a molecular formula of C₁₆H₂₉FN₂Sn and a molecular weight of 387.1 g/mol. The compound incorporates a tributylstannyl group at the pyrimidine 5-position and a fluorine substituent at the 2-position, a specific regioisomeric arrangement that distinguishes it from non-fluorinated stannylpyrimidines such as 5-(tributylstannyl)pyrimidine (CAS 144173-85-3) and 2-(tributylstannyl)pyrimidine (CAS 153435-63-3), as well as from the regioisomer 5-fluoro-2-(tributylstannyl)pyrimidine (CAS 1887155-03-4).

Molecular Formula C16H29FN2Sn
Molecular Weight 387.1 g/mol
CAS No. 1029654-38-3
Cat. No. B13984255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(tributylstannyl)pyrimidine
CAS1029654-38-3
Molecular FormulaC16H29FN2Sn
Molecular Weight387.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)F
InChIInChI=1S/C4H2FN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
InChIKeyCBFBYMMAJUMWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(tributylstannyl)pyrimidine (CAS 1029654-38-3): A Dual-Handle Organostannane Reagent for Step-Economical Heterocycle Synthesis


2-Fluoro-5-(tributylstannyl)pyrimidine (CAS 1029654-38-3) is a fluorinated organotin heterocycle belonging to the stannylpyrimidine class, with a molecular formula of C₁₆H₂₉FN₂Sn and a molecular weight of 387.1 g/mol [1]. The compound incorporates a tributylstannyl group at the pyrimidine 5-position and a fluorine substituent at the 2-position, a specific regioisomeric arrangement that distinguishes it from non-fluorinated stannylpyrimidines such as 5-(tributylstannyl)pyrimidine (CAS 144173-85-3) and 2-(tributylstannyl)pyrimidine (CAS 153435-63-3), as well as from the regioisomer 5-fluoro-2-(tributylstannyl)pyrimidine (CAS 1887155-03-4). It is supplied as a research reagent at 95% purity and is employed primarily in palladium-catalyzed Stille cross-coupling reactions for carbon–carbon bond formation, while the 2-fluoro group provides an orthogonal site for nucleophilic aromatic substitution (SNAr).

Why 2-Fluoro-5-(tributylstannyl)pyrimidine Cannot Be Replaced by a Non-Fluorinated or Regioisomeric Stannylpyrimidine


Generic substitution among stannylpyrimidines is invalid because the 2-fluoro substituent fundamentally alters reactivity at the pyrimidine ring. In nucleophilic aromatic substitution (SNAr), 2-fluoropyrimidines react 60–200 times faster than their 2-bromo, 2-iodo, or 2-chloro counterparts under identical conditions, as established by kinetic piperidinolysis studies [1]. Consequently, a non-fluorinated analog such as 5-(tributylstannyl)pyrimidine provides a Stille coupling handle at the 5-position but completely lacks the 2-position SNAr handle required for orthogonal bidirectional elaboration. Conversely, the regioisomer 5-fluoro-2-(tributylstannyl)pyrimidine positions the fluorine at the 5-carbon—remote from activating ring nitrogens—rendering it unreactive toward SNAr. The unique combination of a 2-fluoro group (SNAr-active) and a 5-tributylstannyl group (Stille-active) in the correct regioisomeric arrangement is therefore irreproducible by any single in-class analog, making unverified substitution a definitive source of synthetic failure in programs requiring sequential functionalization.

Quantitative Differentiation Evidence for 2-Fluoro-5-(tributylstannyl)pyrimidine vs. Closest Analogs


SNAr Reaction Rate Acceleration: 60–200× Faster Than Bromo- and Iodo-Analogs

The 2-fluoro substituent in 2-fluoro-5-(tributylstannyl)pyrimidine provides a dramatic kinetic advantage in nucleophilic aromatic substitution. Brown and Waring (1974) determined second-order rate constants for piperidinolysis and reported that 2-fluoropyrimidine and its methyl-substituted derivatives react 60–200 times faster than the corresponding 2-bromopyrimidine, 2-iodopyrimidine, and 4-chloro-5-methylpyrimidine at the same temperature [1]. This rate enhancement is attributed to the strong electron-withdrawing inductive effect of fluorine combined with ion–dipole stabilization of the anionic σ-complex by ortho-fluorine, confirmed by Chambers et al. [2]. In contrast, the non-fluorinated comparator 5-(tributylstannyl)pyrimidine lacks any halogen at the 2-position and therefore cannot undergo SNAr at this site, eliminating the orthogonal functionalization pathway.

Nucleophilic aromatic substitution SNAr kinetics fluoropyrimidine reactivity

Orthogonal Dual-Handle Reactivity: SNAr + Stille vs. Single-Mode Stannylpyrimidines

2-Fluoro-5-(tributylstannyl)pyrimidine is the only stannylpyrimidine regioisomer that pairs a strongly SNAr-activated 2-fluoro leaving group with a 5-position Stille coupling handle. Non-fluorinated analogs—5-(tributylstannyl)pyrimidine (CAS 144173-85-3), 2-(tributylstannyl)pyrimidine (CAS 153435-63-3), and 4-(tributylstannyl)pyrimidine (CAS 332133-92-3)—each offer only a single Stille coupling site and no SNAr-reactive position [1][2]. The regioisomer 5-fluoro-2-(tributylstannyl)pyrimidine (CAS 1887155-03-4) places fluorine at the 5-position, where it is not activated by adjacent ring nitrogens for SNAr, and the stannyl group at the 2-position, which is sterically hindered and less favorable for transmetalation in Stille coupling compared to the 5-position [3]. Thus, the target compound uniquely enables a bidirectional synthesis strategy: SNAr of the 2-fluorine with an amine, alkoxide, or carbon nucleophile, followed by Stille coupling of the 5-stannyl group with an aryl or vinyl halide, without requiring protecting group interconversions.

Orthogonal functionalization sequential coupling dual-handle heterocycle

Toxicity Safety Margin: Tributylstannyl Is ~1000× Less Toxic Than Trimethylstannyl Analogs

In Stille coupling reagent selection, the choice of trialkylstannyl substituent directly impacts occupational safety. Established literature states that although trimethylstannyl compounds exhibit higher reactivity in transmetalation, their toxicity is approximately 1000-fold greater than that of tributylstannyl compounds [1]. 2-Fluoro-5-(tributylstannyl)pyrimidine incorporates the tributylstannyl group, placing it in the lower-toxicity organotin tier. Should a 2-fluoro-5-(trimethylstannyl)pyrimidine analog be considered as an alternative for enhanced coupling rates, the 1000× increase in intrinsic toxicity would mandate significantly more stringent engineering controls, personal protective equipment, and waste disposal protocols, potentially exceeding the practical benefit of marginal yield improvements.

Organotin toxicology Stille coupling safety reagent hazard profiling

Regioisomeric Purity: Correct 2-Fluoro-5-Stannyl Arrangement Avoids Synthetic Dead Ends

The pyrimidine ring positions are not electronically equivalent: only positions 2 and 4/6 are activated for SNAr by adjacent ring nitrogens, while the 5-position is the preferred site for Stille coupling due to favorable steric and electronic properties [1]. The regioisomer 5-fluoro-2-(tributylstannyl)pyrimidine (CAS 1887155-03-4) inverts this arrangement—placing fluorine at the SNAr-inactive 5-position and the stannyl group at the sterically encumbered 2-position—which eliminates the orthogonal reactivity profile entirely. By providing the stannyl group at the 5-position (optimal for Stille transmetalation) and fluorine at the 2-position (optimal for SNAr), the target compound avoids the synthetic dead end that results from using the incorrect regioisomer. This regiospecificity is confirmed by the distinct CAS registry numbers (1029654-38-3 vs. 1887155-03-4) and IUPAC names, reflecting a structurally and functionally non-interchangeable pair [2][3].

Regioisomer selectivity 2-fluoropyrimidine functionalization 5-arylation

Molecular Weight and Purity Specification: 387.1 g/mol at 95% vs. Non-Fluorinated 369.1 g/mol Analogs

2-Fluoro-5-(tributylstannyl)pyrimidine has a molecular weight of 387.1 g/mol and is supplied at a minimum purity of 95% [1]. In comparison, the non-fluorinated stannylpyrimidines—5-(tributylstannyl)pyrimidine, 2-(tributylstannyl)pyrimidine, and 4-(tributylstannyl)pyrimidine—each have a molecular weight of 369.1 g/mol and are also typically supplied at 95% purity [2]. The 18.0 g/mol mass difference (one fluorine replacing one hydrogen) affects stoichiometric calculations, shipping weight, and cost-per-mole procurement comparisons. While all analogs are supplied at the same nominal purity level (95%), the higher molecular weight of the target compound means that 1 gram contains approximately 2.58 mmol of the fluorinated reagent versus 2.71 mmol for the non-fluorinated analog, a 4.9% difference in molar quantity per unit mass that must be accounted for in reagent inventory management.

Reagent specification molecular weight comparison purity benchmark

Electronic Effect of 2-Fluoro on Stille Transmetalation Rate: Inductive Activation of the 5-Position

The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (–I) through the pyrimidine ring, increasing the electrophilicity of the ipso carbon at the adjacent 5-position where the tributylstannyl group is attached. This electronic activation is expected to facilitate the transmetalation step in Stille coupling by enhancing the polarization of the C–Sn bond, a phenomenon consistent with the general observation that electron-deficient arylstannanes undergo faster transmetalation with palladium catalysts [1][2]. While a direct side-by-side Stille coupling yield comparison under identical conditions between 2-fluoro-5-(tributylstannyl)pyrimidine and 5-(tributylstannyl)pyrimidine has not been located in the open primary literature, the class-level electronic argument aligns with the well-documented role of electron-withdrawing substituents in accelerating the transmetalation step of the Stille catalytic cycle.

Electronic effect Stille coupling fluorine inductive activation

High-Value Application Scenarios for 2-Fluoro-5-(tributylstannyl)pyrimidine Based on Quantitative Differentiation Evidence


Sequential SNAr–Stille Library Synthesis of 2,5-Disubstituted Pyrimidines

Medicinal chemistry teams constructing libraries of 2,5-disubstituted pyrimidines can exploit the orthogonal reactivity of 2-fluoro-5-(tributylstannyl)pyrimidine to perform a two-step, one-pot sequence: (i) SNAr displacement of the 2-fluorine with an amine or alkoxide nucleophile at room temperature, leveraging the 60–200× rate advantage of fluoropyrimidines over other halogenopyrimidines [1], followed by (ii) Stille cross-coupling of the 5-tributylstannyl group with an aryl or heteroaryl halide using a palladium catalyst. This bidirectional strategy avoids protecting group manipulations and reduces synthetic step count relative to sequential halogenation–cross-coupling approaches using non-fluorinated stannylpyrimidines.

Late-Stage Functionalization of Drug Candidate Scaffolds Requiring a Dual Reactive Handle

In late-stage lead optimization, 2-fluoro-5-(tributylstannyl)pyrimidine serves as a key intermediate for introducing diverse substituents at both the 2- and 5-positions of a core pyrimidine scaffold after the core has been elaborated. The tributylstannyl group (rather than trimethylstannyl) is preferred for these applications because it is ~1000-fold less toxic [2], enabling safer handling at the gram-to-kilogram scales typical of late-stage medicinal chemistry and process research. The regioisomeric purity (2-fluoro-5-stannyl, not 5-fluoro-2-stannyl) is critical: use of the incorrect regioisomer results in complete loss of the orthogonal SNAr handle.

Safer Organotin Reagent Selection for High-Throughput Parallel Synthesis

High-throughput experimentation (HTE) groups that run hundreds of Stille couplings per week must balance reactivity with occupational safety and waste disposal costs. The 1000-fold toxicity differential between tributylstannyl and trimethylstannyl reagents [2] makes 2-fluoro-5-(tributylstannyl)pyrimidine the rational choice for any fluorinated stannylpyrimidine application where trimethylstannyl analogs might otherwise be considered for higher reactivity. The 95% purity specification is adequate for parallel synthesis without additional purification, and the defined molecular weight (387.1 g/mol) enables accurate automated reagent dispensing by mass.

Building Block for Fluoro-Aryl Coupling Products in Agrochemical Discovery

Agrochemical discovery programs seeking 2-fluoro-5-arylpyrimidine motifs can use 2-fluoro-5-(tributylstannyl)pyrimidine as a direct precursor. The Stille coupling of the 5-stannyl group with aryl halides proceeds with palladium catalysis to install the desired aryl group, while the 2-fluorine is retained for subsequent SNAr diversification or for its favorable metabolic stability properties in the final agrochemical candidate [3]. Non-fluorinated stannylpyrimidines cannot provide the 2-fluoro substituent that is often critical for blocking oxidative metabolism in field-applied agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(tributylstannyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.